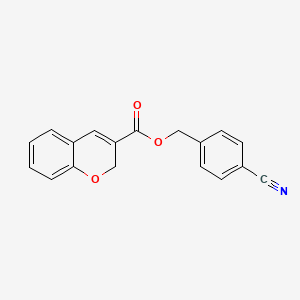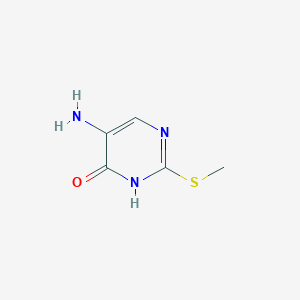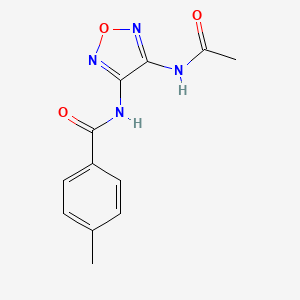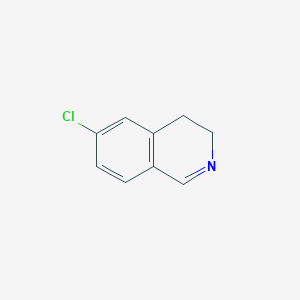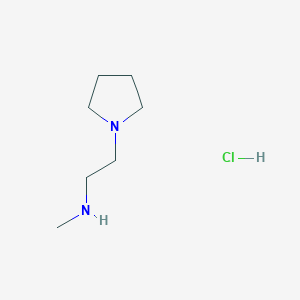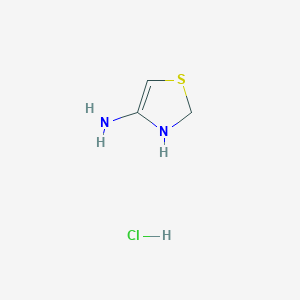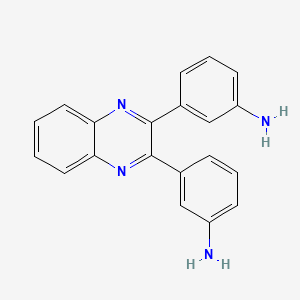
4-((11-Carboxyundecyl)oxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((11-Carboxyundecyl)oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a carboxyundecyl chain via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((11-Carboxyundecyl)oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 11-bromoundecanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the esterification process. The hydrolysis step is usually carried out under acidic conditions using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-((11-Carboxyundecyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of peroxy acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitrobenzoic acids and halobenzoic acids.
科学的研究の応用
4-((11-Carboxyundecyl)oxy)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 4-((11-Carboxyundecyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
類似化合物との比較
Similar Compounds
4-((11-Carboxyundecyl)oxy)benzoic acid: Unique due to its long carboxyundecyl chain and ether linkage.
4-Hydroxybenzoic acid: Lacks the carboxyundecyl chain, making it less amphiphilic.
11-Bromoundecanoic acid: Contains a bromine atom instead of the benzoic acid moiety, leading to different reactivity.
Uniqueness
This compound is unique due to its combination of a benzoic acid moiety and a long carboxyundecyl chain, which imparts both hydrophilic and hydrophobic properties. This amphiphilic nature makes it suitable for applications in drug delivery and materials science.
特性
分子式 |
C19H28O5 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
4-(11-carboxyundecoxy)benzoic acid |
InChI |
InChI=1S/C19H28O5/c20-18(21)10-8-6-4-2-1-3-5-7-9-15-24-17-13-11-16(12-14-17)19(22)23/h11-14H,1-10,15H2,(H,20,21)(H,22,23) |
InChIキー |
VNJIPUGXWTVLSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12927366.png)
![N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B12927368.png)


